molecular formula C21H27N3O3 B251391 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B251391
M. Wt: 369.5 g/mol
InChI Key: YXKQQBZZNIQTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as EPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

EPPA selectively inhibits the protein kinase CK2, which plays a critical role in various cellular processes, including DNA repair, transcription, and cell cycle regulation. By inhibiting CK2, EPPA disrupts these processes, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. EPPA has also been shown to reduce inflammation and oxidative stress, which are common features of many diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPPA in lab experiments is its selectivity for CK2, which allows for targeted inhibition of this protein kinase without affecting other cellular processes. Additionally, EPPA has shown low toxicity in animal models, making it a promising candidate for further preclinical studies. However, one limitation of using EPPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EPPA, including further preclinical studies to evaluate its efficacy and safety in animal models of cancer, neurodegenerative disorders, and infectious diseases. Additionally, studies are needed to better understand the mechanism of action of EPPA and its potential interactions with other cellular processes. Finally, there is a need for the development of more efficient synthesis methods for EPPA, as well as the development of analogs with improved solubility and pharmacokinetic properties.

Synthesis Methods

EPPA can be synthesized using a multi-step process that involves the reaction of 4-ethylpiperazine with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then coupled with 4-methoxyphenol using a copper catalyst to yield the final product, EPPA.

Scientific Research Applications

EPPA has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disorders, and infectious diseases. EPPA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as well as reducing the size of tumors in animal models. EPPA has also been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, EPPA has been studied for its potential use in treating bacterial and viral infections.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H27N3O3/c1-3-23-12-14-24(15-13-23)18-6-4-17(5-7-18)22-21(25)16-27-20-10-8-19(26-2)9-11-20/h4-11H,3,12-16H2,1-2H3,(H,22,25)

InChI Key

YXKQQBZZNIQTQJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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